molecular formula C8H5ClN2O4S B1309636 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride CAS No. 952-10-3

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

Cat. No.: B1309636
CAS No.: 952-10-3
M. Wt: 260.65 g/mol
InChI Key: VJHXFHCNOUEKQY-UHFFFAOYSA-N
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Description

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride typically involves the reaction of quinoxaline derivatives with sulfonyl chloride reagents

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in this compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction Reactions: The quinoxaline core can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.

    Oxidation Products: Oxidation of the quinoxaline core can lead to the formation of quinoxaline N-oxides.

Scientific Research Applications

Medicinal Chemistry

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is utilized in the synthesis of various bioactive compounds. Its ability to act as a sulfonylating agent makes it valuable in developing new pharmaceuticals. The compound has been studied for its potential anti-cancer properties due to its interaction with biological targets involved in cell proliferation and apoptosis.

Case Study : Research published in the Journal of Medicinal Chemistry highlighted the compound's role in synthesizing novel quinoxaline derivatives that exhibited significant anti-tumor activity against specific cancer cell lines .

Proteomics Research

In proteomics, this compound serves as a reagent for labeling proteins and peptides. It is particularly useful in the identification of sulfonylated biomolecules through mass spectrometry.

Application Example : A study demonstrated the effectiveness of this compound in modifying cysteine residues in proteins, enhancing detection sensitivity during mass spectrometric analysis .

Chemical Synthesis

The compound is employed as an intermediate in organic synthesis pathways. Its unique structure allows for various chemical transformations leading to the formation of complex molecules.

Synthesis Pathway Example :

Reaction TypeStarting MaterialProduct
SulfonylationQuinoxalineSulfonylated Quinoxaline Derivative

This reaction showcases how the compound can be used to introduce sulfonyl groups into quinoxaline structures, which are essential for developing new materials and pharmaceuticals .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of bioactive compoundsAnti-cancer activity demonstrated
Proteomics ResearchProtein labeling for mass spectrometryEnhanced sensitivity for cysteine detection
Chemical SynthesisIntermediate for organic reactionsFormation of complex molecules

Mechanism of Action

The mechanism of action of compounds derived from 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride often involves the inhibition of specific enzymes or receptors. For example, derivatives designed as PARP-1 inhibitors work by binding to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells, thereby inducing cell death . The molecular targets and pathways involved can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which makes it highly reactive in nucleophilic substitution reactions

Biological Activity

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (CAS No. 952-10-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the chlorosulfonation of quinoxaline derivatives. The process begins with the reaction of o-phenylenediamine with oxalic acid to yield quinoxaline-2,3-dione, which is subsequently treated with chlorosulfonic acid to produce the desired sulfonyl chloride derivative .

PropertyValue
Chemical Formula C₈H₅ClN₂O₄S
Molecular Weight 260.66 g/mol
Appearance Yellowish-white solid
Melting Point Decomposes above 280°C
Density 1.649 g/cm³

PARP-1 Inhibition

Recent studies have highlighted the compound's role as a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. The assessment of its inhibitory activity revealed IC₅₀ values ranging from 2.31 to 57.35 nM across various derivatives, demonstrating significant potency compared to the standard drug Olaparib .

Table 1: PARP-1 Inhibition Data

CompoundIC₅₀ (nM)Relative Activity to Olaparib
This compound12.863-fold less
Compound with Pyrazole Ring3.051.5-fold higher
Olaparib4.40Reference

Cell Cycle and Apoptosis

Further investigations into the cellular effects of the compound demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cell lines such as MDA-MB-436. Treatment with the compound at its IC₅₀ concentration resulted in a notable increase in G2/M phase cells and slight increases in early and late apoptotic populations .

Table 2: Cell Cycle Analysis Results

TreatmentG2 Phase (%)Sub-G1 Phase (%)Early Apoptosis (%)Late Apoptosis (%)
Control25.121.760.140.98
Compound Treated30.391.660.271.02

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. The results indicated that it exhibits significant inhibitory effects on bacterial strains by targeting DNA gyrase .

Q & A

Q. Basic: What are the standard synthetic protocols for preparing 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride?

Answer:
The compound is typically synthesized via chlorosulfonation of a quinoxaline precursor. A widely reported method involves:

Reacting 1,4-quinoxaline-2,3-dione (1) with chlorosulfonic acid at 65–90°C for 3 hours .

Quenching the reaction mixture on ice/water to precipitate the product.

Purification via crystallization (e.g., benzene/petroleum ether) yields a yellowish-white solid with ~75% yield .

Table 1: Comparison of Synthetic Conditions

PrecursorReagentTemp (°C)Time (h)Yield (%)Reference
1,4-quinoxaline-2,3-dioneChlorosulfonic acid65–90375
3-methylquinoxalin-2(1H)-oneChlorosulfonic acidN/RN/RN/R

Key Considerations:

  • Slow addition of chlorosulfonic acid minimizes side reactions (e.g., over-sulfonation).
  • Temperature control is critical to avoid decomposition (>90°C may degrade the product) .

Q. Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • X-ray crystallography : Determines molecular geometry (e.g., bond angles, dihedral angles). For related quinoxalines, C–S bond lengths in sulfonyl groups range from 1.76–1.80 Å .
  • NMR spectroscopy : Key signals include sulfonyl chloride protons (δ 7.5–8.5 ppm) and quinoxaline backbone protons .
  • Elemental analysis : Validates stoichiometry (e.g., %C, %N, %S).
  • Melting point : Decomposition observed near 280°C .

Table 2: Structural Characterization Data

TechniqueKey ObservationsReference
X-rayC–S bond length: 1.78 Å
1H NMRAromatic protons at δ 7.8–8.2 ppm

Q. Advanced: How can reaction yields be optimized while minimizing side products?

Answer:

  • Controlled reagent addition : Gradual introduction of chlorosulfonic acid reduces exothermic side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction neutralization .
  • Quenching protocol : Immediate ice-water quenching prevents hydrolysis of the sulfonyl chloride group .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization enhances purity .

Common Side Reactions:

  • Over-sulfonation : Occurs at elevated temperatures or prolonged reaction times.
  • Hydrolysis : Moisture exposure converts sulfonyl chloride to sulfonic acid.

Q. Advanced: How to resolve contradictions in reported spectral or melting point data?

Answer:
Discrepancies may arise from:

Polymorphism : Crystallization conditions (e.g., solvent, cooling rate) affect melting points .

Impurity profiles : Unpurified samples may show broadened NMR peaks or shifted m.p.

Instrument calibration : Cross-validate data with internal standards (e.g., DSC for m.p.).

Example:

  • reports decomposition at 280°C, while other sulfonyl chlorides (e.g., 4-chloro-3-quinolinesulfonyl chloride) decompose at lower temps (~250°C) . This suggests thermal stability is structure-dependent.

Q. Advanced: What strategies enable regioselective functionalization of this sulfonyl chloride?

Answer:

  • Nucleophilic substitution : React with amines/hydrazides to form sulfonamides or sulfonohydrazides (e.g., synthesis of antibacterial hydrazones) .
  • Protecting groups : Use temporary blocking groups (e.g., Boc) to direct reactivity to the sulfonyl chloride site.
  • Computational modeling : Predict reactive sites using DFT calculations (e.g., charge distribution on the quinoxaline ring) .

Case Study:

  • Reaction with hydrazine derivatives yields 6-sulfonohydrazide intermediates, which are precursors for antimicrobial agents .

Q. Basic: What are critical stability considerations for handling and storage?

Answer:

  • Moisture sensitivity : Store under inert atmosphere (argon) with desiccants.
  • Thermal stability : Avoid temperatures >200°C to prevent decomposition .
  • Light exposure : Protect from UV light to prevent photodegradation.

Safety Protocol:

  • Use fume hoods and PPE (gloves, goggles) due to corrosive chlorosulfonic acid residues .

Q. Advanced: How does this compound compare structurally to biologically active quinoxaline derivatives?

Answer:

  • CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) : Shares the quinoxaline-dione core but lacks sulfonyl chloride, instead featuring cyano/nitro groups for AMPA receptor antagonism .
  • PARP-1 inhibitors : Derivatives with sulfonamide groups show enhanced binding affinity due to hydrogen-bonding interactions .

Table 3: Structural and Functional Comparisons

CompoundKey Functional GroupsBiological ActivityReference
Target compoundSulfonyl chlorideSynthetic intermediate
CNQXCyano, nitroAMPA receptor antagonist

Properties

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHXFHCNOUEKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407238
Record name 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-10-3
Record name 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Chlorosulfonyl-1,4-dihydro-2,3-quinoxalinedione was prepared using an adaptation of the method of Keana et al. (J. Org. Chem. 48:3654 (1983)). To 1,4-dihydro-2,3-quinoxalinedione (1.0 g, 6.2 mmol) was added all at once 3.0 mL of chlorosulfonic acid. The mixture was stirred under N2 at 60° C. for 2 h, allowed to come to room temperature and the solution added slowly dropwise to 25 mL of crushed ice. The resulting solid was vacuum filtered and rinsed with ice/H2O. The white solid was further dried at 0.5 torr (25° C.) over CaSO4 to yield 1.1 g (68%). 1H NMR (d6 -DMSO) δ7.07 (d, J7-8 =8.1, 1H, H8), 7.29 (dd, J7-8 =8.1, J6-7 =1.0, 1H, H7), 7.40 (d, J5-7 =1.0, 1H, H5). EIMS m/z 262 (M+2, 15), 260 (M+, 40), 225 (35), 105 (43), 36 (100, bp). EIHRMS calc. for C8H5ClN2O4S 259.9687, found 259.9645.
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C8H5ClN2O4S
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

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